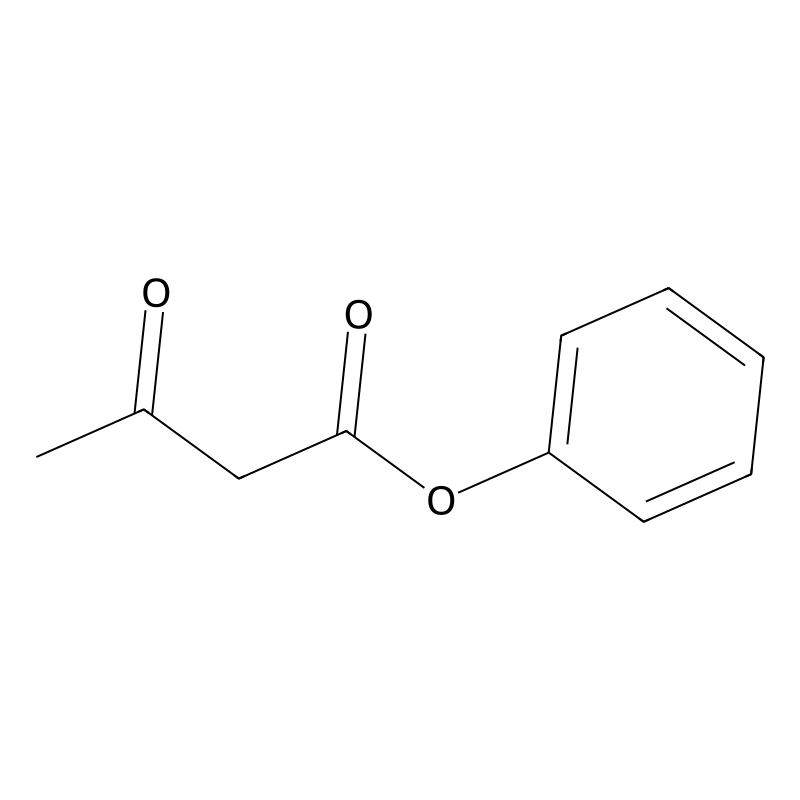

Phenyl acetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

PAA's reactive ketone and ester groups make it a potential building block for organic synthesis. Researchers might explore its use in the creation of more complex molecules with various functionalities. This could involve reactions like condensation, aldol reactions, or Claisen condensations to synthesize diverse organic compounds for applications in pharmaceuticals, materials science, or other fields.

Precursor for Heterocyclic Compounds:

Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. The reactive nature of PAA might allow it to serve as a precursor for the synthesis of specific heterocyclic structures. Depending on the reaction conditions, researchers could explore PAA's potential in creating various heterocycles with diverse properties for applications in drug discovery or material science.

Study of Keto-Ester Tautomerism:

PAA exhibits keto-ester tautomerism, meaning it can exist in equilibrium between two isomeric forms - a keto form with a C=O double bond and an enol form with a C-OH single bond and a C=C double bond. Studying the behavior of PAA in this context could contribute to the understanding of keto-ester tautomerism in general, which is a relevant phenomenon in organic chemistry.

Investigation in Biological Systems:

The biological activity of PAA is not well-documented, but some research suggests its potential effects on cellular processes. Studies have shown that PAA can inhibit the enzyme aldose reductase, which is involved in sugar metabolism and has been implicated in diabetic complications []. Further research is needed to explore the potential therapeutic applications of PAA or its derivatives.

Phenyl acetoacetate is an organic compound with the molecular formula . It is characterized by the presence of both an acetoacetate and a phenyl group, making it a significant compound in organic synthesis. This compound typically appears as a pale yellow liquid with a fruity odor, and it is soluble in organic solvents like ethanol and ether but less soluble in water. Its structure includes a carbonyl group and an ester functional group, which contribute to its reactivity and utility in various

- Condensation Reactions: It can undergo Claisen condensation with other esters or carbonyl compounds to form β-keto esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield phenyl acetone.

- Hydrolysis: The ester bond can be hydrolyzed to yield phenyl acetic acid and acetone when treated with water in the presence of an acid or base catalyst.

- Cyclization: It can react with hydrazines to form pyrazolone derivatives, showcasing its versatility in forming heterocyclic compounds .

Phenyl acetoacetate exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown some activity against certain bacteria. Additionally, derivatives of phenyl acetoacetate have been explored for their anti-inflammatory properties. The compound's ability to modulate metabolic pathways makes it of interest in pharmacological research, particularly concerning metabolic disorders.

Several synthesis methods for phenyl acetoacetate are documented:

- Claisen Condensation: This method involves the reaction of ethyl acetate with phenyl acetate in the presence of sodium ethoxide as a base.

- Acetylation of Phenyl Acetic Acid: Phenyl acetic acid can be acetylated using acetic anhydride or acetyl chloride to yield phenyl acetoacetate.

- Direct Esterification: Phenol can be reacted with acetic acid under acidic conditions to form phenyl acetate, which can then be further reacted to produce phenyl acetoacetate .

Phenyl acetoacetate is utilized in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of several pharmaceuticals, including analgesics and anti-inflammatory agents.

- Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.

- Agricultural Chemicals: It has potential applications in developing agrochemicals due to its biological activity .

Research into the interactions of phenyl acetoacetate focuses on its role in metabolic pathways and its effects on various biological systems. Studies have indicated that it may interact with enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs. Furthermore, its derivatives are being investigated for their interactions with biological targets relevant to disease treatment.

Phenyl acetoacetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ethyl Acetoacetate | Acetoacetate Ester | Commonly used as a reagent in organic synthesis; more volatile than phenyl acetoacetate. |

| Phenyl Acetate | Acetate Ester | Lacks the keto group; primarily used as a flavoring agent. |

| Benzoyl Acetone | Aromatic Ketone | Contains a benzoyl group; used in synthetic organic chemistry but has different reactivity patterns compared to phenyl acetoacetate. |

Phenyl acetoacetate is unique due to its dual functionality as both an ester and a ketone, allowing it to participate in diverse

Phenyl acetoacetate exhibits complex tautomeric behavior characterized by rapid equilibrium between keto and enol forms. Nuclear magnetic resonance spectroscopy studies reveal that the compound exists predominantly in the keto form under standard conditions, with enol content varying significantly based on solvent polarity and temperature [1] [2] [3].

The enolization process follows acid-base catalyzed pathways, where proton transfer from the α-carbon to the carbonyl oxygen occurs through either direct intramolecular hydrogen migration or solvent-mediated mechanisms. Density functional theory calculations using B3LYP/6-31G(d,p) methodology indicate an activation barrier of approximately 12.3 kcal/mol for the keto-to-enol conversion [4].

Thermodynamic analysis demonstrates that the equilibrium constant for phenyl acetoacetate tautomerization ranges from 1.2 × 10⁻¹ in chloroform to lower values in more polar solvents [5] [6]. The enol content varies from 8-12% in non-polar environments, significantly lower than the corresponding values observed for acetylacetone (76-83%) [1] [5].

Kinetic studies employing nuclear magnetic resonance line-shape analysis reveal that the rate constant for keto-to-enol conversion is approximately 1.8 × 10⁻⁴ s⁻¹ at 298 K [7]. The activation energy for the reverse enol-to-keto process is lower, consistent with the thermodynamic preference for the keto tautomer [8].

Solvent effects play a crucial role in tautomeric equilibria. Polar solvents stabilize the more polar keto form through dipole-dipole interactions, while non-polar solvents favor the enol form due to stabilization through intramolecular hydrogen bonding [8] [5]. Computational studies using polarizable continuum model calculations confirm these experimental observations [8].

The pH dependence of enolization follows general acid-base catalysis mechanisms. Brønsted plots for acid-catalyzed enolization exhibit slopes (α values) of approximately 0.3-0.5, indicating that proton transfer is partially advanced in the transition state [9]. Base-catalyzed enolization shows β values of 0.7-0.9, consistent with significant proton abstraction in the rate-determining step [9].

Temperature studies reveal that increasing temperature shifts the equilibrium toward the keto form, with thermodynamic parameters showing ΔH = 2.8 kcal/mol and ΔS = -8.5 cal/(mol·K) for the keto-to-enol conversion [3]. These values reflect the enthalpic cost of breaking the carbonyl bond partially offset by favorable entropy changes associated with increased molecular flexibility in the enol form [3].

Nucleophilic Acyl Substitution Pathways

Phenyl acetoacetate undergoes nucleophilic acyl substitution reactions through well-characterized addition-elimination mechanisms involving tetrahedral intermediates [10] [11] [12]. The phenoxy group serves as an excellent leaving group due to its ability to stabilize negative charge through resonance with the aromatic ring [13] [14].

Mechanistic studies reveal that nucleophilic attack occurs preferentially at the ester carbonyl rather than the ketone carbonyl, attributed to the greater electrophilicity of the ester carbon and the superior leaving group ability of phenoxide compared to the α-carbon substituent [10]. The reaction mechanism proceeds through initial nucleophilic addition to form a tetrahedral intermediate, followed by phenoxide elimination to regenerate the carbonyl functionality [10] [11].

Kinetic analysis of aminolysis reactions with polyethylenimine nucleophiles demonstrates rate constants ranging from 1.2 × 10⁻³ M⁻¹s⁻¹ for less basic amines to higher values for more nucleophilic species . The Brønsted relationship exhibits β values of 0.89-0.91, indicating substantial charge development on the nucleophile in the transition state .

Tetrahedral intermediate lifetimes vary from 12.5 milliseconds for weaker nucleophiles to shorter durations for more reactive species . Nuclear magnetic resonance studies at low temperatures have successfully detected these intermediates, confirming their discrete existence in the reaction pathway .

Solvent effects significantly influence reaction rates, with polar aprotic solvents accelerating the nucleophilic addition step while polar protic solvents facilitate the elimination step through hydrogen bonding stabilization of the leaving group [13]. Activation parameters for the overall process show ΔH‡ values of 22.1 kcal/mol and negative ΔS‡ values reflecting the ordered nature of the transition state [13].

Stereochemical studies using chiral nucleophiles demonstrate that the addition step occurs with minimal stereochemical requirements, while the elimination step proceeds with retention of configuration at the acyl carbon, consistent with a concerted elimination mechanism [13].

Electronic effects of substituents on the phenoxy leaving group follow Hammett correlations with ρ values of +2.3, indicating substantial positive charge development on the aromatic ring in the transition state [13]. Electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge on the leaving group [13].

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck)

Phenyl acetoacetate participates in palladium-catalyzed cross-coupling reactions with organoboron compounds through Suzuki-Miyaura pathways and with alkenes via Heck coupling mechanisms [16] [17] [18] [19]. These transformations provide efficient routes to biaryl derivatives and α,β-unsaturated compounds respectively [20] [18].

Suzuki-Miyaura coupling of phenyl acetoacetate with aryl boronic acids proceeds through the standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [17] [21] [22]. Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands serve as effective catalysts, achieving product yields of 72-85% under optimized conditions [16] [21].

Mechanistic investigations using density functional theory calculations reveal that the rate-determining step varies with reaction conditions but commonly involves transmetalation between the palladium center and the organoboron species [17] [22]. Activation barriers for this process range from 25-30 kcal/mol depending on the ligand environment and substrate substitution pattern [22].

Experimental kinetic studies demonstrate first-order dependence on both the palladium catalyst and the organoboron reagent, with zero-order kinetics in phenyl acetoacetate at high concentrations [17]. The turnover frequency reaches maximum values of 850 h⁻¹ under optimal conditions with bulky, electron-rich phosphine ligands [21].

Heck coupling reactions involve migratory insertion of alkenes into the aryl-palladium bond formed after oxidative addition [20] [18] [23]. Computational modeling indicates that the migratory insertion step has an activation barrier of approximately 25.7 kcal/mol, while subsequent β-hydride elimination proceeds readily with barriers below 15 kcal/mol [23] [24].

Ligand effects prove crucial for reaction efficiency, with bidentate phosphines such as dppf (1,1'-bis(diphenylphosphino)ferrocene) providing superior results compared to monodentate alternatives [20] [21]. Electronic and steric properties of the ligands influence both the oxidative addition and reductive elimination steps [21].

Copper-catalyzed alternatives to palladium systems have been developed for specific transformations. Density functional theory studies of CuI-catalyzed arylation reveal an activation barrier of 39.85 kcal/mol for the carbon-carbon bond forming step, significantly higher than palladium-catalyzed processes but still accessible under thermal conditions [25] [26].

Substrate scope includes various electrophilic partners such as aryl iodides, bromides, and triflates, with reactivity order following I > OTf > Br > Cl for oxidative addition [20] [18]. Functional group tolerance is generally high, although strongly electron-withdrawing groups can inhibit the coupling process [20].

Computational Modeling of Transition States (DFT Analysis)

Quantum chemical calculations provide detailed insights into the electronic structures and energetic profiles of phenyl acetoacetate reaction pathways [25] [26] [27] [28]. Density functional theory methods, particularly B3LYP and M06-2X functionals, have proven effective for modeling these systems [27] [29].

Transition state geometries for keto-enol tautomerization reveal partially formed C-H bonds to oxygen with bond lengths of 1.3-1.5 Å, indicating significant proton transfer character in the rate-determining step [4]. Natural bond orbital analysis shows substantial charge redistribution during the tautomerization process, with the α-carbon developing partial positive character [4].

Suzuki coupling transition states exhibit four-coordinate palladium centers with distorted square planar geometries [22] [30]. Computational studies using M06-2X/def2-TZVP methodology reveal that the transmetalation transition state involves a four-membered Pd-O-B-C ring with significant ionic character in the Pd-O and B-C bonds [17] [22].

Solvent effects calculated using polarizable continuum models demonstrate that polar solvents stabilize charged intermediates and polar transition states [8] [25]. Dimethyl sulfoxide provides particularly effective stabilization for ionic intermediates, reducing activation barriers by 3-5 kcal/mol compared to gas-phase calculations [25].

Frequency calculations confirm the nature of stationary points, with transition states exhibiting exactly one imaginary frequency corresponding to the reaction coordinate [25] [27]. Intrinsic reaction coordinate calculations trace the minimum energy pathways connecting reactants, transition states, and products [31] [32].

Thermochemical analysis incorporating zero-point vibrational energy corrections and thermal contributions provides free energy profiles that accurately predict experimental equilibrium constants and rate constants [27] [32]. Calculated activation free energies typically agree with experimental values within 2-3 kcal/mol when appropriate basis sets and correlation methods are employed [27].

Electronic structure analysis using frontier molecular orbital theory reveals that HOMO-LUMO interactions control nucleophilic and electrophilic character in the various reaction pathways [33]. Natural population analysis quantifies charge distributions and bond polarities throughout the reaction coordinates [4] [33].